Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate
Description
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C17H21NO3/c19-15-7-10-17(11-8-15)9-4-12-18(17)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
InChI Key |
PSOOFNKBSRIOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)CC2)N(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C15H17NO3
- Molecular Weight: Approximately 263.3 g/mol
- Structural Features:
- Spiro[4.5]decane core with a nitrogen atom at position 1 (azaspiro).
- A ketone (oxo) group at position 8.
- A benzyl ester functional group at the carboxylate position 1.
This compound is a derivative of 8-oxo-1-azaspiro[4.5]decane, functionalized with a benzyl carboxylate ester group.
Preparation Methods
The preparation of Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves multi-step synthetic routes that combine spirocyclic ring formation, oxidation, and esterification. The following sections detail the general synthetic strategies and specific methodologies reported in the literature and patents.
General Synthetic Strategy
The synthesis can be divided into three main stages:
Formation of the Azaspiro[4.5]decane Core:
Construction of the spirocyclic bicyclic system with a nitrogen atom incorporated at the 1-position. This is often achieved by cyclization reactions involving nitrogen-containing precursors and appropriate cyclic ketones or aldehydes.Introduction of the 8-Oxo Functionality:
Oxidation or selective functional group transformation to install the ketone group at the 8-position of the spiro ring.Esterification to Form the Benzyl Carboxylate:
Conversion of the carboxylic acid or acid derivative at position 1 into the benzyl ester via reaction with benzyl alcohol or benzyl halides under esterification conditions.
Specific Preparation Routes from Patents and Literature
From 2-Oxo-1-oxa-8-azaspiro[4.5]decane Derivatives (EP0414422B1)
Spirocyclic Core Formation:
The patent EP0414422B1 describes the preparation of 2-oxo-1-oxa-8-azaspiro[4.5]decane derivatives, which are structurally related to the target compound. The method involves cyclization of appropriate amino alcohols with cyclic ketones under acidic or basic catalysis to form the spirocyclic framework.Oxidation:
The ketone at the 8-position is introduced by oxidation of the corresponding alcohol or via direct cyclization with keto precursors.Esterification:
The carboxylic acid group at the 1-position is converted into the benzyl ester by reacting with benzyl halides or benzyl alcohol in the presence of coupling agents or acid catalysts. Quaternization methods using benzyl halides are also described for related ammonium salts, indicating the versatility of benzylation reactions in this chemical space.
From 1-Oxa-8-azaspiro[4.5]decane-8-carboxamide Derivatives (US20110230493A1)
This patent describes compounds closely related to this compound, focusing on carboxamide derivatives. The synthetic routes involve:
Preparation of the spirocyclic intermediate via nucleophilic substitution and cyclization reactions.
Functional group transformations to install the oxo group at position 8.
Conversion of carboxylic acid intermediates to esters by benzylation, typically using benzyl bromide or chloride under basic conditions.
The patent includes examples of benzyl esters of spirocyclic compounds, indicating the feasibility of benzyl ester formation in this scaffold.
Alternative Synthetic Precursors (PubChem Data)
- The compound tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate (a Boc-protected analog) is reported in PubChem, showing that protection strategies using tert-butyl esters are common in this class of compounds. This suggests that benzyl esters can be prepared by deprotection of tert-butyl esters followed by benzylation or direct esterification.
Reaction Conditions and Optimization
| Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Spirocyclic core formation | Amino alcohols + cyclic ketones, acid/base catalyst | Temperature: 50-100°C; solvent: polar aprotic (e.g., DMF, DMSO) |
| Oxidation to 8-oxo | Oxidants such as PCC, Dess–Martin periodinane, or Swern oxidation | Mild conditions to avoid ring opening |
| Esterification (benzylation) | Benzyl bromide or benzyl chloride, base (e.g., K2CO3, NaH), solvent (e.g., acetone, DMF) | Room temperature to reflux; inert atmosphere preferred |
In-Depth Research Findings and Analysis
Spirocycle Formation Efficiency:
The cyclization step to form the azaspiro[4.5]decane core is critical and often determines the overall yield. Optimization of reaction conditions, such as solvent choice and catalyst loading, significantly affects product purity and yield.Selectivity in Oxidation:
Selective oxidation at the 8-position ketone is achieved by controlling the oxidant equivalents and reaction time to prevent over-oxidation or degradation of the spiro ring.Benzyl Ester Stability:
Benzyl esters are generally stable under mild conditions but can be cleaved under hydrogenolysis or acidic conditions, which is useful for downstream synthetic modifications.Quaternization Side Reactions:
In some cases, benzyl halides can lead to quaternary ammonium salt formation at the nitrogen atom of the azaspiro ring, which may be an undesired side reaction or exploited for salt formation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 8-oxo group distinguishes Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate from structurally related spirocycles. Key comparisons include:
Key Observations :
Implications for Target Compound :
Physical and Spectral Properties
Physical states and spectral data provide insights into stability and characterization:
Key Differences :
Reactivity and Functional Group Transformations
- 8-Oxo Group: Likely participates in keto-enol tautomerism or serves as a site for Grignard additions, contrasting with 4-ene (electrophilic additions) or sulfones (nucleophilic substitutions) .
- Benzyl Ester: Susceptible to hydrogenolysis (e.g., Pd/C, H₂), unlike tert-butyl esters requiring strong acids (e.g., TFA) .
Biological Activity
Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate, a compound with the CAS number 1823834-20-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C17H21NO3
- Molecular Weight : 299.36 g/mol
Its structure includes an azaspiro framework, which is significant for its biological activity.
Synthesis
The synthesis of this compound can be accomplished through various methods, often involving reactions with benzaldehyde and other reagents under specific conditions. For instance, one synthetic route involves the use of sodium tris(acetoxy)borohydride and triethylamine in dichloromethane, yielding the desired compound after purification through chromatography .
Antimicrobial Properties
Research indicates that compounds similar to Benzyl 8-oxo-1-azaspiro[4.5]decane derivatives exhibit significant antimicrobial activity. In a study evaluating various derivatives against fungal pathogens, compounds demonstrated varying degrees of effectiveness:
| Compound | Target Pathogen | Activity (%) |
|---|---|---|
| 10a | Botrytis cinerea | 84.4 |
| 10d | Botrytis cinerea | 83.6 |
| 10f | Botrytis cinerea | 83.1 |
| Control (Pyraclostrobin) | Botrytis cinerea | 81.4 |
These results suggest that Benzyl 8-oxo-1-azaspiro[4.5]decane derivatives may be effective antifungal agents, particularly against Botrytis cinerea, a common plant pathogen .
Psychotropic and Antiallergic Properties
Further investigations into similar azaspiro compounds have revealed psychotropic and antiallergic properties. The European Patent EP0414422A2 describes several derivatives that possess low toxicity while being effective for treating psychiatric and allergic conditions. This suggests that Benzyl 8-oxo-1-azaspiro[4.5]decane derivatives could be explored for their potential therapeutic applications in these areas .
Case Studies
Case Study: Zebrafish Embryo Toxicity Assessment
A study conducted on the toxicity of benzamide derivatives related to azaspiro compounds involved testing on zebrafish embryos. The findings indicated that certain derivatives exhibited low toxicity levels, making them suitable candidates for further development in pharmacology:
| Compound | EC50 (μg/mL) | Toxicity Classification |
|---|---|---|
| 10f | 20.58 | Low toxicity |
This study highlights the importance of assessing both efficacy and safety in the development of new pharmaceutical agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
